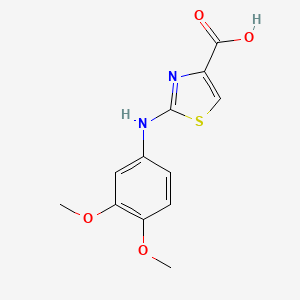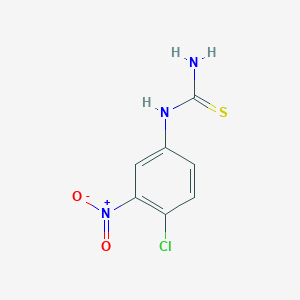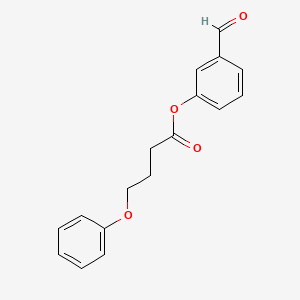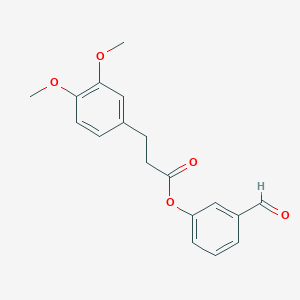![molecular formula C17H18ClN3O B7843411 6-Cl-2-(4-MeOPh)-3-(Me2N-CH2)imidazo[1,2-a]pyridin](/img/structure/B7843411.png)
6-Cl-2-(4-MeOPh)-3-(Me2N-CH2)imidazo[1,2-a]pyridin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(4-methoxyphenyl)-3-(N,N-dimethylmethylamino)imidazo[1,2-a]pyridin is a complex organic compound with a molecular formula of C17H18ClN3O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-methoxyphenyl)-3-(N,N-dimethylmethylamino)imidazo[1,2-a]pyridin typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. One common approach is the cyclization of 2-aminopyridine derivatives with chloroacetyl chloride under acidic conditions. The subsequent introduction of the 4-methoxyphenyl group can be achieved through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The imidazo[1,2-a]pyridine core can be oxidized to form corresponding N-oxide derivatives.
Reduction: : Reduction reactions can be performed to reduce the chloro group to a hydrogen atom.
Substitution: : Nucleophilic substitution reactions can be used to introduce different functional groups at the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like amines or alcohols can be introduced using suitable leaving groups and reaction conditions.
Major Products Formed
N-oxide derivatives: from oxidation reactions.
Hydrogenated derivatives: from reduction reactions.
Functionalized derivatives: from substitution reactions.
Scientific Research Applications
Chemistry and Biology
This compound has shown potential in various biological assays, including antimicrobial and anticancer activities. Its structural complexity and functional groups make it a valuable scaffold for developing new drugs and bioactive molecules.
Medicine
In medicinal chemistry, 6-Chloro-2-(4-methoxyphenyl)-3-(N,N-dimethylmethylamino)imidazo[1,2-a]pyridin can be used as a lead compound for the synthesis of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry
In the material science industry, this compound can be used as a building block for the synthesis of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin
3-(N,N-dimethylmethylamino)imidazo[1,2-a]pyridin
2-(4-methoxyphenyl)imidazo[1,2-a]pyridin
Properties
IUPAC Name |
1-[6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c1-20(2)11-15-17(12-4-7-14(22-3)8-5-12)19-16-9-6-13(18)10-21(15)16/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXDMFBGTUZLNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B7843332.png)
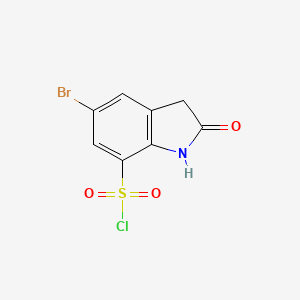
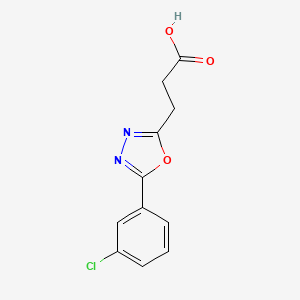
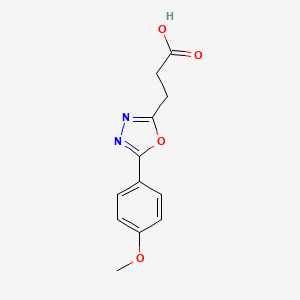
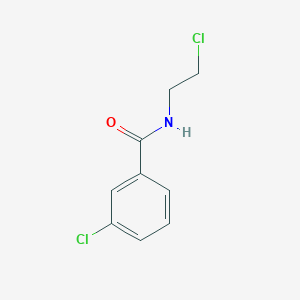
![6-benzyl-2-methylsulfanyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7843387.png)
![N,N-dimethyl-1-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B7843404.png)
